4-(4-Hydroxyphenoxy)benzoic acid
Overview
Description
4-(4-Hydroxyphenoxy)benzoic acid is an organic compound with the molecular formula C13H10O4. It is characterized by the presence of a hydroxy group and a phenoxy group attached to a benzoic acid core.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of benzoic acid, which is widely used in the food, pharmaceutical, and cosmetic industries
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways, potentially affecting cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
It is known that benzoic acid derivatives generally have high gastrointestinal absorption and can permeate the blood-brain barrier . The impact of these properties on the bioavailability of 4-(4-Hydroxyphenoxy)benzoic acid remains to be determined.
Result of Action
It is known that benzoic acid derivatives can exert various biological effects, potentially influencing cellular growth, differentiation, and survival .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxy group of 4-hydroxyphenol displaces the chlorine atom of 4-chlorobenzoic acid .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Oxidation: Conversion to quinones or other oxidized products using oxidizing agents.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products:
Esterification: 4-(4-Hydroxyphenoxy)benzoate esters.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as an antioxidant and its role in biological pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as liquid-crystalline polymers.
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 4-(3-Hydroxyphenoxy)benzoic acid
- 4-(4-Hydroxyphenyl)benzoic acid
Comparison: 4-(4-Hydroxyphenoxy)benzoic acid is unique due to the presence of both hydroxy and phenoxy groups, which impart distinct chemical and physical properties. Compared to 4-hydroxybenzoic acid, it has enhanced reactivity and potential for forming complex structures. Its phenoxy group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXPCYHWTLAVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346839 | |
Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-76-5 | |
Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of poly[4-(4-hydroxyphenoxy)benzoic acid] and how do they compare to similar polymers?
A1: Poly[this compound] exhibits distinct thermal transitions. It displays both crystal/nematic and nematic/isotropic phase transitions, influenced by its molecular weight. The research indicates that the nematic/isotropic phase transition occurs at a lower temperature compared to poly(4-hydroxybenzoic acid) []. This difference is attributed to the presence of ether units in poly[this compound], which enhance the polymer chain's flexibility by allowing for greater rotation and torsion of its bonds [].
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